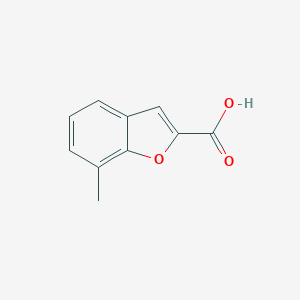

7-Methyl-1-benzofuran-2-carboxylic acid

Overview

Description

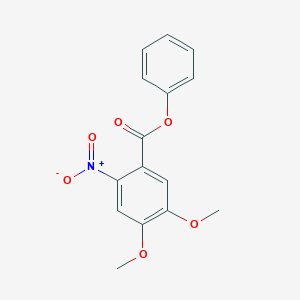

7-Methyl-1-benzofuran-2-carboxylic acid is a chemical compound with the molecular formula C10H8O3 . It has a molecular weight of 176.17 g/mol . The compound is a member of the benzofuran family, which are ubiquitous in nature and known for their strong biological activities .

Synthesis Analysis

Benzofuran compounds, including this compound, can be synthesized through various methods. One common method involves the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach includes the cyclization of aryl acetylenes using transition-metal catalysis .Molecular Structure Analysis

The InChI code for this compound is1S/C10H8O3/c1-6-3-2-4-7-5-8 (10 (11)12)13-9 (6)7/h2-5H,1H3, (H,11,12) . The Canonical SMILES representation is CC1=C2C (=CC=C1)C=C (O2)C (=O)O . Physical and Chemical Properties Analysis

This compound has a molecular weight of 176.17 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 176.047344113 g/mol . The topological polar surface area is 50.4 Ų .Scientific Research Applications

Synthesis and Chemical Applications

7-Methyl-1-benzofuran-2-carboxylic acid and its derivatives are utilized in a variety of chemical syntheses and applications, demonstrating the compound's versatility in organic chemistry. For instance, it serves as a key intermediate in the orthogonal synthesis of benzofuran and bicyclo[3.3.1]nonane scaffolds. This synthesis process was significantly enhanced by the discovery of a novel catalytic reaction, leading to the efficient assembly of bioactive benzofurans, showcasing the compound's potential in facilitating complex organic syntheses (Takabatake et al., 2020).

Antimicrobial Activity

Amide derivatives of benzodifuran-2-carboxylic acid, closely related to this compound, have been synthesized and evaluated for their antimicrobial properties. These derivatives have shown efficacy against a range of Gram-positive and Gram-negative bacteria as well as the fungus Candida albicans, highlighting the potential of benzofuran derivatives as antimicrobial agents (Soni & Soman, 2014).

Enzymatic Substrate and Inhibitor Studies

The enzymatic activity and inhibition studies of benzofuranones, structurally related to this compound, have identified them as potential β-lactamase substrates and/or inhibitors. This suggests that derivatives of this compound could be explored for their therapeutic potential, particularly in combating antibiotic resistance (Adediran et al., 2001).

Molecular Docking and Biological Activities

Studies have also focused on the structural optimization, molecular docking analysis, and evaluation of biological activities of benzofuran-carboxylic acids derivatives. These investigations have revealed the inhibitory effect of such compounds against cancer and microbial diseases, providing a foundation for the development of new therapeutic agents (Sagaama et al., 2020).

Supramolecular Chemistry Applications

In supramolecular chemistry, 1-Benzofuran-2,3-dicarboxylic acid, closely related to this compound, has been used to probe the supramolecular interaction synthons in its monoanionic form. This study provides insights into the ligand's ability to form organometallic complexes with various metal ions, highlighting the compound's utility in designing new materials and catalysts (Koner & Goldberg, 2009).

Safety and Hazards

Future Directions

Benzofuran compounds, including 7-Methyl-1-benzofuran-2-carboxylic acid, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities and potential applications . Future research may focus on developing novel methods for constructing benzofuran rings and exploring their potential as drug lead compounds .

Mechanism of Action

Target of Action

7-Methyl-1-benzofuran-2-carboxylic acid, a derivative of benzofuran, is known to have strong biological activities . . These activities suggest that the compound may target a variety of cellular components, including proteins, DNA, and cellular membranes.

Mode of Action

Benzofuran derivatives have been shown to interact with their targets, leading to changes in cellular function . For instance, some benzofuran derivatives have been found to inhibit cell growth in various types of cancer cells .

Biochemical Pathways

These could include pathways related to cell growth, oxidative stress, viral replication, and bacterial growth .

Pharmacokinetics

The compound’s physicochemical properties, such as its molecular weight and logp, suggest that it may have good bioavailability .

Result of Action

Benzofuran derivatives have been shown to exhibit significant cell growth inhibitory effects in various types of cancer cells . This suggests that this compound may also have similar effects.

Biochemical Analysis

Biochemical Properties

7-Methyl-1-benzofuran-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzofuran derivatives, including this compound, have been shown to inhibit Src kinase, an enzyme involved in cell signaling pathways . The interaction between this compound and Src kinase is crucial for its biological activity, as it can modulate various cellular processes.

Cellular Effects

This compound exhibits various effects on different types of cells and cellular processes. It has been found to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, benzofuran derivatives, including this compound, have demonstrated anti-tumor activity by inhibiting the proliferation of cancer cells . This compound can also modulate oxidative stress responses, thereby protecting cells from oxidative damage.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. It exerts its effects by binding to enzymes and proteins, leading to enzyme inhibition or activation. For instance, this compound inhibits Src kinase, which plays a critical role in cell signaling pathways . This inhibition can result in changes in gene expression and cellular function, contributing to its biological activities.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are essential factors that influence its long-term effects on cellular function. Studies have shown that benzofuran derivatives, including this compound, are relatively stable under normal laboratory conditions . Prolonged exposure to certain environmental factors may lead to degradation, affecting its biological activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit beneficial effects, such as anti-tumor and anti-oxidative activities . At higher doses, it may cause toxic or adverse effects. For instance, high doses of benzofuran derivatives, including this compound, can lead to hepatotoxicity and other organ-specific toxicities .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, benzofuran derivatives, including this compound, are metabolized by cytochrome P450 enzymes . These enzymes facilitate the oxidation and subsequent conjugation of the compound, leading to its excretion from the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via passive diffusion or active transport mechanisms . Once inside the cells, it can interact with intracellular proteins and accumulate in specific cellular compartments, influencing its biological activity.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, benzofuran derivatives, including this compound, have been found to localize in the mitochondria, where they can modulate mitochondrial function and oxidative stress responses .

Properties

IUPAC Name |

7-methyl-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c1-6-3-2-4-7-5-8(10(11)12)13-9(6)7/h2-5H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGVCUDGNUWNJDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=C(O2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60604866 | |

| Record name | 7-Methyl-1-benzofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60604866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17349-64-3 | |

| Record name | 7-Methyl-1-benzofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60604866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-methyl-1-benzofuran-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B169709.png)

![3-O-ethyl 6-O-methyl (1R,5R,6R)-2-oxabicyclo[3.1.0]hex-3-ene-3,6-dicarboxylate](/img/structure/B169711.png)

![1,1,2-Trimethyl-1H-benzo[e]indole-6-sulfonic acid](/img/structure/B169714.png)

![9,10-Bis[4-(diphenylamino)styryl]anthracene](/img/structure/B169716.png)